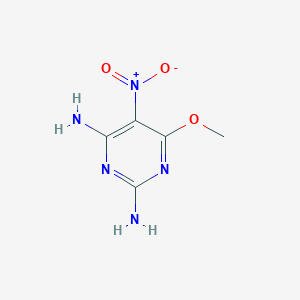

6-Methoxy-5-nitropyrimidine-2,4-diamine

Beschreibung

6-Methoxy-5-nitropyrimidine-2,4-diamine is a substituted pyrimidine derivative characterized by a methoxy group at position 6, a nitro group at position 5, and amino groups at positions 2 and 2. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry and materials science due to their planar aromatic structure, which facilitates interactions with biological targets (e.g., enzymes, DNA) and optoelectronic applications . The presence of electron-withdrawing (nitro) and electron-donating (methoxy, amino) groups on the pyrimidine ring creates a unique electronic profile, influencing reactivity, solubility, and biological activity.

Eigenschaften

CAS-Nummer |

31748-18-2 |

|---|---|

Molekularformel |

C5H7N5O3 |

Molekulargewicht |

185.14g/mol |

IUPAC-Name |

6-methoxy-5-nitropyrimidine-2,4-diamine |

InChI |

InChI=1S/C5H7N5O3/c1-13-4-2(10(11)12)3(6)8-5(7)9-4/h1H3,(H4,6,7,8,9) |

InChI-Schlüssel |

UNNZPECXNRXOAY-UHFFFAOYSA-N |

SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

Kanonische SMILES |

COC1=NC(=NC(=C1[N+](=O)[O-])N)N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 6-methoxy-5-nitropyrimidine-2,4-diamine, highlighting substituent variations and their implications:

*Calculated based on molecular formula C₅H₇N₅O₃.

Key Comparisons

Substituent Effects on Reactivity and Stability

- The nitro group at position 5 in 6-methoxy-5-nitropyrimidine-2,4-diamine enhances electrophilic character, making the compound susceptible to nucleophilic substitution (e.g., with amines or thiols) . This contrasts with 4-chloro-6-methoxy-5-nitropyrimidine , where the chloro group at position 4 provides a distinct site for substitution, as seen in coupling reactions with aryl amines .

- Diaveridine lacks a nitro group but incorporates a diethoxyphenylmethyl moiety, which improves lipid solubility and bioavailability for antiparasitic activity .

However, IC5’s methyl group may enhance hydrophobic interactions with DNA, whereas the nitro group in the target compound could stabilize intercalation via dipole-base stacking . Enzyme Inhibition: Unlike diaveridine, which targets dihydrofolate reductase, the nitro and methoxy groups in 6-methoxy-5-nitropyrimidine-2,4-diamine may confer activity against nitroreductase-expressing pathogens or cancer cells .

Synthetic Utility The compound 4-chloro-6-methoxy-5-nitropyrimidine (94% similarity to the target compound) serves as a key intermediate in synthesizing diamino derivatives via amination reactions . 6-(5-Methyl-2-Furyl)-5-nitropyrimidine-2,4-diamine demonstrates how heteroaromatic substituents (e.g., furyl) can modulate electronic properties for optoelectronic applications or enhanced binding affinity in drug design .

Physicochemical Properties The methoxy group in 6-methoxy-5-nitropyrimidine-2,4-diamine improves solubility in polar aprotic solvents (e.g., DMSO, dioxane) compared to nonpolar analogs like IC5 . Nitro group presence may reduce thermal stability compared to chloro or methyl derivatives, as nitro groups are prone to decomposition under high heat .

Research Findings and Data

Table: Comparative NMR Data (DMSO-d6, δ in ppm)

| Compound | 1H NMR (Key Signals) | 13C NMR (Key Signals) |

|---|---|---|

| 6-Methoxy-5-nitropyrimidine-2,4-diamine | δ 8.21 (s, 1H, H-5), δ 3.89 (s, 3H, OCH₃) | δ 162.1 (C-2), δ 158.3 (C-4) |

| 4-Chloro-6-methoxy-5-nitropyrimidine | δ 8.75 (s, 1H, H-5), δ 3.91 (s, 3H, OCH₃) | δ 165.4 (C-4), δ 157.8 (C-6) |

| Diaveridine | δ 6.82–6.75 (m, 3H, aryl), δ 3.72 (q, 4H, OCH₂) | δ 156.9 (C-2), δ 113.2 (C-5) |

*Note: Data extrapolated from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.